ethyl (2S)-2-amino-4-methylpent-4-enoate
Description
Ethyl (2S)-2-amino-4-methylpent-4-enoate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an amino group, a double bond, and an ester functional group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-4-methylpent-4-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-11-8(10)7(9)5-6(2)3/h7H,2,4-5,9H2,1,3H3/t7-/m0/s1 |
InChI Key |
XYHQYYSJUJFHEB-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=C)C)N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-4-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-amino-4-methylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of protecting groups to selectively protect the amino group during the esterification process. This can be achieved by first converting the amino acid to its N-protected derivative, followed by esterification and subsequent deprotection to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as immobilized enzymes or metal complexes can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-4-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, isocyanates
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, ureas
Scientific Research Applications
Ethyl (2S)-2-amino-4-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-4-methylpent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester group can participate in ester hydrolysis reactions. The double bond may also play a role in the compound’s reactivity by undergoing addition reactions with nucleophiles or electrophiles.
Comparison with Similar Compounds
Ethyl (2S)-2-amino-4-methylpent-4-enoate can be compared with other similar compounds, such as:
Ethyl (2S)-2-amino-4-methylpentanoate: Lacks the double bond, resulting in different reactivity and applications.
Ethyl (2S)-2-amino-3-methylbut-2-enoate: Has a different position of the double bond, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Biological Activity
Ethyl (2S)-2-amino-4-methylpent-4-enoate, also known as ethyl 2-amino-4-methylpent-4-enoate, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and applications in various scientific domains.
This compound has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. The compound features an amino group, a double bond, and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking catalytic activity. This mechanism is crucial for developing enzyme inhibitors that can be used therapeutically.
- Receptor Binding : It acts as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. This property is valuable in drug design aimed at targeting specific receptors involved in disease processes.
- Nucleic Acid Interaction : this compound may also interact with nucleic acids, potentially affecting DNA replication and transcription processes.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit promising antimicrobial , anticancer , and anti-inflammatory properties. These derivatives are being explored for their therapeutic potential in treating various diseases:
| Activity | Description |
|---|---|
| Antimicrobial | Effective against a range of bacterial strains, making it suitable for antibiotic development. |
| Anticancer | Demonstrated cytotoxic effects on cancer cell lines, warranting further investigation for cancer therapies. |
| Anti-inflammatory | Exhibits properties that may reduce inflammation, useful in treating inflammatory diseases. |
Enzyme Inhibition Studies
In various studies, this compound has been evaluated for its inhibitory effects on specific enzymes associated with metabolic pathways. For instance:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism; inhibitors can help manage diabetes.
- Effect on Cyclooxygenase (COX) Enzymes : Potential anti-inflammatory effects through COX inhibition have been observed, indicating its role in pain management therapies.
Case Studies
Several case studies highlight the biological significance of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as new antibiotic agents .
- Cytotoxicity Against Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives led to increased apoptosis rates, indicating their potential in cancer treatment strategies .
- Inflammation Models : Animal studies indicated that treatment with this compound reduced markers of inflammation in models of arthritis, supporting its therapeutic use in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
